molecular formula C25H40N2 B14853066 15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene

15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene

Cat. No.: B14853066
M. Wt: 368.6 g/mol
InChI Key: ZKTFUNZCYRUILZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of papuamine has been achieved through various methods. One notable approach involves the use of a novel pericyclic imino ene reaction . Starting from enantiomerically pure acid ester, allenyl silane N-benzyl imines are generated in situ from aldehydes. These imines undergo concerted stereospecific imino ene reactions to afford silyl acetylenes, which are then desilylated to form terminal alkynes . The synthesis also includes a Pd(II)-catalyzed macrocyclization to form the central diazadiene macrocyclic ring .

Industrial Production Methods

Industrial production methods for papuamine are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

Papuamine undergoes various chemical reactions, including:

    Oxidation: Papuamine can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the papuamine structure.

    Substitution: Substitution reactions can introduce new functional groups into the papuamine molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Papuamine is often compared with other marine alkaloids such as haliclonadiamine and kuanoniamines . These compounds share similar structures and biological activities but differ in their specific mechanisms of action and potency. For example, haliclonadiamine also induces apoptosis in cancer cells but through different pathways . Papuamine’s unique pentacyclic structure and potent anticancer properties distinguish it from these similar compounds.

Properties

IUPAC Name

15,19-diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2/c1-3-10-20-18(8-1)16-24-22(20)12-5-6-13-23-21-11-4-2-9-19(21)17-25(23)27-15-7-14-26-24/h5-6,12-13,18-27H,1-4,7-11,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTFUNZCYRUILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC3C2C=CC=CC4C5CCCCC5CC4NCCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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